molecular formula C8H7N3S B15258922 6-(1,3-Thiazol-2-yl)pyridin-2-amine

6-(1,3-Thiazol-2-yl)pyridin-2-amine

Cat. No.: B15258922
M. Wt: 177.23 g/mol
InChI Key: WSWPITBMTKPTMY-UHFFFAOYSA-N
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Description

6-(1,3-Thiazol-2-yl)pyridin-2-amine is a heterocyclic compound that features both a thiazole and a pyridine ring Thiazoles are five-membered rings containing both sulfur and nitrogen atoms, while pyridines are six-membered rings with one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(1,3-Thiazol-2-yl)pyridin-2-amine can be achieved through several methods. One common approach involves the reaction of 2-aminopyridine with a thiazole derivative under specific conditions. For instance, the reaction can be carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. Microwave-assisted synthesis is another method that can be employed to enhance reaction rates and improve yields .

Chemical Reactions Analysis

Types of Reactions

6-(1,3-Thiazol-2-yl)pyridin-2-amine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole or pyridine rings .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 6-(1,3-Thiazol-2-yl)pyridin-2-amine involves its interaction with specific molecular targets. For instance, it can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(1,3-Thiazol-2-yl)pyridin-2-amine is unique due to its specific combination of thiazole and pyridine rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C8H7N3S

Molecular Weight

177.23 g/mol

IUPAC Name

6-(1,3-thiazol-2-yl)pyridin-2-amine

InChI

InChI=1S/C8H7N3S/c9-7-3-1-2-6(11-7)8-10-4-5-12-8/h1-5H,(H2,9,11)

InChI Key

WSWPITBMTKPTMY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC(=C1)N)C2=NC=CS2

Origin of Product

United States

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